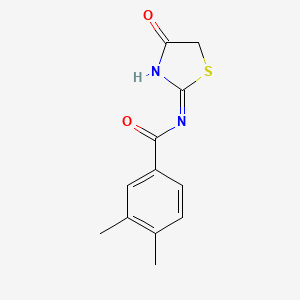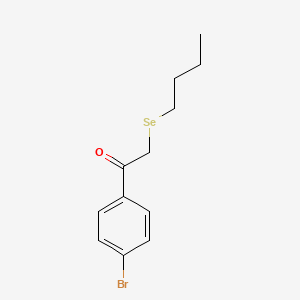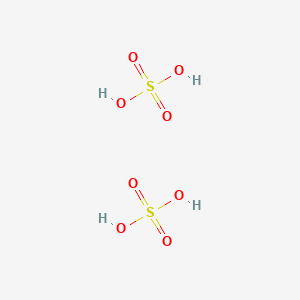
4-(Octa-2,7-dien-2-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Octa-2,7-dien-2-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered lactone ring with an octadienyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octa-2,7-dien-2-yl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an octadienyl alcohol with a lactone precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(Octa-2,7-dien-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The octadienyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Octa-2,7-dien-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 4-(Octa-2,7-dien-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The lactone ring can interact with enzymes, potentially inhibiting their activity. The octadienyl side chain may also play a role in modulating the compound’s biological effects by interacting with cellular membranes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Butyrolactone: Another lactone with a simpler structure, used as a solvent and in the synthesis of other chemicals.
Valerolactone: A five-membered lactone similar to 4-(Octa-2,7-dien-2-yl)oxolan-2-one but with different side chains and applications.
Caprolactone: A seven-membered lactone used in the production of biodegradable polymers.
Uniqueness
This compound is unique due to its octadienyl side chain, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
502760-25-0 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
4-octa-2,7-dien-2-yloxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-7-10(2)11-8-12(13)14-9-11/h3,7,11H,1,4-6,8-9H2,2H3 |
Clave InChI |
LLMIITUGWBQTAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCC=C)C1CC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
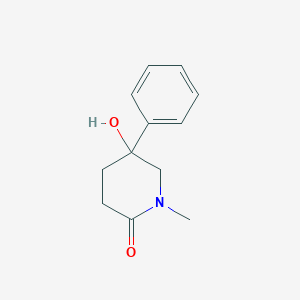
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
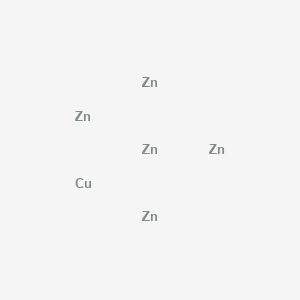
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
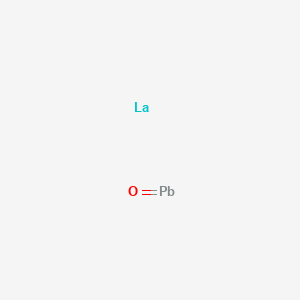
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
